Benzoyl azide, 4-chloro-
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Overview
Description
Benzoyl azide, 4-chloro- is a chemical compound that belongs to the class of azides. Azides are compounds that contain a nitrogen atom attached to three alkyl or aryl groups. Benzoyl azide, 4-chloro- is used in various scientific research applications, including organic synthesis, material science, and biochemistry.
Mechanism Of Action
The mechanism of action of benzoyl azide, 4-chloro- is based on its ability to undergo a photochemical reaction upon exposure to UV light. The reaction results in the formation of highly reactive nitrene intermediates, which can react with various functional groups, including C-H bonds, C-C bonds, and C-N bonds. The reactivity of the nitrene intermediates makes benzoyl azide, 4-chloro- a useful reagent for various chemical reactions.
Biochemical And Physiological Effects
Benzoyl azide, 4-chloro- has no known biochemical or physiological effects. The compound is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Advantages And Limitations For Lab Experiments
Benzoyl azide, 4-chloro- has several advantages for lab experiments. The compound is readily available, and its synthesis is well-established. Benzoyl azide, 4-chloro- is also a versatile reagent that can be used in various chemical reactions. However, benzoyl azide, 4-chloro- has some limitations. The compound is highly reactive and can be hazardous if not handled properly. Benzoyl azide, 4-chloro- is also sensitive to light and must be stored in a dark place.
Future Directions
There are several future directions for the use of benzoyl azide, 4-chloro-. One potential application is in the development of new photoaffinity labeling techniques for the identification of protein-protein interactions. Another potential application is in the preparation of new polymeric materials with improved properties. Further research is also needed to explore the potential use of benzoyl azide, 4-chloro- in organic synthesis and material science.
Conclusion:
Benzoyl azide, 4-chloro- is a useful compound for various scientific research applications. Its synthesis is well-established, and the compound is readily available. Benzoyl azide, 4-chloro- is a versatile reagent that can be used in various chemical reactions. However, the compound is highly reactive and can be hazardous if not handled properly. Further research is needed to explore the potential use of benzoyl azide, 4-chloro- in organic synthesis, material science, and biochemistry.
Synthesis Methods
The synthesis of benzoyl azide, 4-chloro- is a multi-step process that involves the reaction of benzoyl chloride with sodium azide in the presence of a copper catalyst. The reaction produces benzoyl azide, which is then chlorinated using thionyl chloride to obtain benzoyl azide, 4-chloro-. The synthesis of benzoyl azide, 4-chloro- is a well-established process, and the compound is readily available for scientific research purposes.
Scientific Research Applications
Benzoyl azide, 4-chloro- is used in various scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, benzoyl azide, 4-chloro- is used as a reagent for the preparation of various compounds, including carboxylic acids, amides, and esters. In material science, benzoyl azide, 4-chloro- is used as a cross-linking agent for the preparation of polymeric materials. In biochemistry, benzoyl azide, 4-chloro- is used as a photoaffinity label for the identification of protein-protein interactions.
properties
IUPAC Name |
4-chlorobenzoyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-1-5(2-4-6)7(12)10-11-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXLJAGUKAXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446014 |
Source
|
Record name | Benzoyl azide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl azide, 4-chloro- | |
CAS RN |
21368-28-5 |
Source
|
Record name | Benzoyl azide, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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